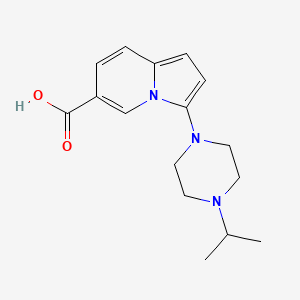![molecular formula C15H19FN2O B8110352 2-(2-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one](/img/structure/B8110352.png)
2-(2-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one is a chemical compound belonging to the spirocyclic class of molecules. These compounds are characterized by a unique structure where two rings are connected through a single atom. The presence of a fluorobenzyl group and diazaspirodecane core makes this compound of particular interest in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one typically involves multi-step organic reactions. One common method includes the use of a Lewis acid-catalyzed Prins/pinacol cascade process. This method allows for the formation of spirocyclic structures with high yield and selectivity . The reaction generally starts with the condensation of an aldehyde with a suitable amine, followed by cyclization and rearrangement steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, yield, and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets pharmaceutical-grade standards.
化学反応の分析
Types of Reactions
2-(2-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
2-(2-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. For instance, as a RIPK1 inhibitor, it blocks the activation of the necroptosis pathway, which is a form of programmed cell death. This inhibition can have therapeutic potential in treating inflammatory diseases .
類似化合物との比較
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic structure and have been studied for their inhibitory effects on various kinases.
8-Benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione: Another spirocyclic compound with potential therapeutic applications.
Uniqueness
2-(2-Fluorobenzyl)-2,7-diazaspiro[4.5]decan-1-one is unique due to the presence of the fluorobenzyl group, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for drug development and other scientific research applications.
特性
IUPAC Name |
2-[(2-fluorophenyl)methyl]-2,9-diazaspiro[4.5]decan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O/c16-13-5-2-1-4-12(13)10-18-9-7-15(14(18)19)6-3-8-17-11-15/h1-2,4-5,17H,3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKIXMSLJIFNEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2=O)CC3=CC=CC=C3F)CNC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2,3-Dihydrospiro[indene-1,4'-piperidin]-3-yl)-N-methylacetamide](/img/structure/B8110269.png)
![4-(Pyridin-3-yl)decahydro-[1,4]oxazino[3,2-d]azepine](/img/structure/B8110271.png)
![6-((Pyridin-2-Ylmethoxy)Methyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,2-A][1,4]Diazepine](/img/structure/B8110286.png)
![(3aR,8aR)-8-(cyclopropylmethoxy)-1,2,3,3a,8,8a-hexahydroindeno[1,2-c]pyrrole](/img/structure/B8110300.png)
![1-(2-Methoxyethyl)octahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8110303.png)
![1-(3A-phenyloctahydro-1H-pyrrolo[2,3-c]pyridin-1-yl)ethanone](/img/structure/B8110310.png)
![1,1-Dimethyl-3-(5-methyl-2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl)urea](/img/structure/B8110316.png)
![6-((6-Methylpyridin-2-yl)methyl)-2,6-diazaspiro[4.5]decane](/img/structure/B8110319.png)
![N-(Cyclopropylmethyl)-8-azaspiro[4.5]decane-2-carboxamide](/img/structure/B8110325.png)
![7-(Allyloxy)-3-oxa-9-azabicyclo[3.3.1]nonane](/img/structure/B8110327.png)
![3-Ethoxy-5-methyl-2,3-dihydrospiro[indene-1,4'-piperidine]](/img/structure/B8110345.png)
![3-(1-Methyl-4-(pyridin-2-ylmethyl)piperazin-2-yl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid](/img/structure/B8110360.png)


